Product packaging for Ala-geninthiocin(Cat. No.:)

Ala-geninthiocin

Cat. No.: B10819222
M. Wt: 1116.1 g/mol
InChI Key: BUWWXQACKZTOAC-OCVOMCNHSA-N
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Description

Ala-geninthiocin is a novel thiopeptide antibiotic identified through bioassay-guided screening of the marine actinobacterium Streptomyces sp. ICN19 . This compound belongs to a class of natural products known for their complex structures and potent biological activity. In vitro studies have demonstrated that this compound exhibits potent antibacterial activity against a range of Gram-positive bacteria, including Staphylococcus aureus , Bacillus subtilis , Mycoccus luteus , and Mycobacterium smegmatis . Furthermore, it has been reported to show significant cytotoxicity against A549 human lung carcinoma cells with an IC50 value of 6 nM, suggesting potential research applications in oncology . The compound was isolated alongside its structural analogs, geninthiocin and Val-geninthiocin, and its structure was elucidated using extensive spectroscopic methods, including 1D and 2D NMR and ESI-HRMS . Research on similar thiopeptides indicates they often target the bacterial ribosome, but the specific mechanism of action for this compound requires further elucidation . This compound is presented for research purposes to explore its antibacterial properties, cytotoxic effects, and biosynthetic pathway. This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H49N15O14S B10819222 Ala-geninthiocin

Properties

Molecular Formula

C50H49N15O14S

Molecular Weight

1116.1 g/mol

IUPAC Name

(14S,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-33-methyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-27-propan-2-yl-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

InChI

InChI=1S/C50H49N15O14S/c1-12-28-49-61-31(16-78-49)42(72)54-22(7)40(70)63-33(18(2)3)44(74)57-24(9)48-65-35(26(11)79-48)46(76)55-21(6)39(69)56-23(8)47-60-30(15-77-47)36-27(50-62-32(17-80-50)43(73)64-34(25(10)66)45(75)59-28)13-14-29(58-36)41(71)53-20(5)38(68)52-19(4)37(51)67/h12-18,25,33-34,66H,4-9H2,1-3,10-11H3,(H2,51,67)(H,52,68)(H,53,71)(H,54,72)(H,55,76)(H,56,69)(H,57,74)(H,59,75)(H,63,70)(H,64,73)/t25-,33+,34+/m1/s1

InChI Key

BUWWXQACKZTOAC-OCVOMCNHSA-N

Isomeric SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)C

Canonical SMILES

CC=C1C2=NC(=CO2)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)C

Origin of Product

United States

Origin and Cultivation of Ala Geninthiocin Producing Microorganisms

Isolation and Taxonomic Characterization of Streptomyces sp. ICN19

The isolation of Streptomyces sp. ICN19 is a result of screening marine-derived actinomycetes for the production of novel antibiotics. nih.govresearchgate.net This particular strain was identified as a producer of Ala-geninthiocin, alongside its known analogs, geninthiocin (B130505) and Val-geninthiocin. nih.gov

Marine ecosystems are increasingly recognized as a vast and relatively untapped reservoir of microbial diversity and novel secondary metabolites. nih.govnih.gov Organisms inhabiting these environments are adapted to unique conditions of salinity, pressure, and temperature, leading to unique physiological and metabolic capabilities. nih.govfrontiersin.org The phylum Actinobacteria, particularly the genus Streptomyces, is a prolific source of antibiotics and other bioactive compounds. nih.govmdpi.com These bacteria are found in various marine habitats, including sediments and associated with marine organisms like invertebrates. researchgate.netnih.gov The isolation of Streptomyces sp. ICN19 from a marine source underscores the value of marine ecosystems as a frontier for discovering microorganisms that produce medically significant compounds. nih.govresearchgate.net

To accurately identify and classify Streptomyces sp. ICN19, a polyphasic taxonomic approach is employed. researchgate.net This modern methodology is crucial for the genus Streptomyces because traditional methods, including 16S rRNA gene sequencing alone, can be insufficient to distinguish between closely related species. nih.govhh-publisher.com Polyphasic taxonomy integrates a combination of phenotypic, chemotaxonomic, and genotypic data for a more robust and reliable classification. researchgate.netnih.gov

The objective for strain ICN19 was to clarify its precise taxonomic position using this comprehensive approach, which includes genomic analysis, chemotaxonomy, and physiological property assessment. researchgate.net This is consistent with the minimum standards recommended for the description of new microbial species. researchgate.net

Table 1: Components of Polyphasic Taxonomy for Streptomyces Delineation

Taxonomic Method Description Relevance to Streptomyces Classification
Phenotypic Analysis Characterization of morphological (e.g., colony appearance, spore formation) and physiological (e.g., growth at different temperatures, pH) traits. fao.orgnih.gov Provides fundamental information about the organism's physical and metabolic characteristics. fao.org
Chemotaxonomy Analysis of the chemical composition of the cell, such as the type of diaminopimelic acid (DAP) in the cell wall. nih.gov Helps to differentiate between genera and species based on specific chemical markers. nih.gov
Genotypic Analysis (16S rRNA) Sequencing of the 16S ribosomal RNA gene, a common marker for phylogenetic analysis. nih.govnih.gov Establishes broad phylogenetic relationships but may lack resolution for closely related Streptomyces species. hh-publisher.com

| Genomic Analysis (dDDH & ANI) | Whole-genome sequencing followed by digital DNA-DNA hybridization (dDDH) and Average Nucleotide Identity (ANI) comparisons. nih.govnih.gov | Offers high-resolution data to definitively determine if a strain represents a new species by comparing its entire genome to those of its closest relatives. Values below 70% for dDDH and 95-96% for ANI are thresholds for new species demarcation. nih.govnih.gov |

Laboratory Cultivation Strategies for Optimized Metabolite Production

The ability of Streptomyces to produce secondary metabolites like this compound is not a fixed trait; it is heavily influenced by cultivation conditions. scirp.org Therefore, optimizing laboratory culture parameters is essential for maximizing the yield of the desired compound. While specific details for Streptomyces sp. ICN19 are part of proprietary research, general strategies for enhancing metabolite production in Streptomyces are well-established.

These strategies often involve systematically varying physical and chemical parameters to find the ideal conditions for growth and biosynthesis. scirp.orgresearchgate.net This can include adjusting the composition of the culture medium, temperature, pH, and incubation time. nih.gov For instance, different carbon and nitrogen sources can significantly impact the production of secondary metabolites. scirp.org Furthermore, strategies like the "One Strain-Many Compounds" (OSMAC) approach, which involves cultivating a single strain under various conditions, can be used to induce the production of different or larger quantities of metabolites. nih.gov

Table 2: Key Parameters for Optimizing Streptomyces Cultivation

Parameter Description General Optimum Range/Condition
Culture Media The nutrient base for microbial growth. Common components include glucose, soy tone, yeast extract, and soluble starch. nih.govnih.gov Varies significantly; often requires screening of multiple media formulations to find the best one for a specific strain and metabolite. nih.gov
pH The acidity or alkalinity of the culture medium. Often near neutral (pH 7.0) for Streptomyces growth, but the optimum for metabolite production can vary, sometimes being slightly acidic or alkaline. scirp.orgnih.gov
Temperature The incubation temperature for the culture. Typically in the range of 27-30°C for many Streptomyces species. nih.govscirp.org
Incubation Period The duration of the fermentation process. Usually several days, with peak production often occurring between 5 to 7 days. nih.govresearchgate.net

| Aeration/Agitation | The rate of shaking or stirring to ensure sufficient oxygen supply. | Crucial for aerobic Streptomyces; often set at speeds like 130-160 rpm on a rotary shaker. scirp.orgnih.gov |

Structural Elucidation and Analog Diversification in the Geninthiocin Family

Advanced Spectroscopic Methods for Structural Assignment

The structural elucidation of Ala-geninthiocin was accomplished through a combination of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). nih.govresearchgate.net These techniques provided a comprehensive view of the molecule, from its planar structure and molecular formula to the three-dimensional arrangement of its chiral centers. nih.govspringernature.com

The foundational structure of this compound was pieced together using a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net While 1D ¹H and ¹³C NMR spectra provide an initial overview of the proton and carbon environments within the molecule, 2D NMR is essential for assembling the complex molecular framework of thiopeptides. nih.govresearchgate.net

Key 2D NMR experiments and their roles in the structure elucidation of compounds like this compound are detailed below:

Correlation SpectroscopY (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for outlining individual amino acid spin systems by tracing proton-proton connectivities. sdsu.edunih.gov

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (¹JCH). This definitively links the proton signals to their corresponding carbon atoms in the molecular skeleton. nih.govcolumbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ²JCH and ³JCH). This is arguably the most critical experiment for connecting the individual amino acid fragments and other structural motifs, allowing for the assembly of the entire macrocyclic structure. nih.govcolumbia.edu

Table 1: Function of Key 2D NMR Experiments in Structural Elucidation

Experiment Purpose Type of Information Gained
COSY Identifies coupled protons (H-H correlations) Establishes connectivity within individual spin systems (e.g., amino acid residues). sdsu.edu
HSQC Correlates protons to directly attached carbons (¹JCH) Assigns carbon signals based on known proton signals. columbia.edu

Through the meticulous analysis of these NMR datasets, the planar structure of this compound was successfully determined. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), was instrumental in establishing the molecular formula of this compound. nih.gov By providing a highly accurate mass measurement of the molecular ion, HRMS confirms the elemental composition, which must be consistent with the structure proposed by NMR data. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) provides further structural confirmation through controlled fragmentation of the parent molecule. researchgate.net In this technique, the molecular ion is isolated and fragmented, and the masses of the resulting daughter ions are analyzed. This fragmentation pattern reveals information about the sequence of amino acids and the stability of different parts of the molecule, helping to verify the connectivities determined by NMR. nih.govresearchgate.net The analysis of fragmentation patterns is a cornerstone of peptide and depsipeptide structural studies.

Table 2: HRMS Data for this compound

Compound Ion Measured m/z Calculated m/z Molecular Formula

Data derived from published research findings. nih.gov

Thiopeptides are built from amino acids, which are chiral molecules that can exist as L- or D-enantiomers. Determining the correct stereochemistry is crucial for a complete structural description. For this compound, the absolute configurations of its constituent amino acid residues were determined following acid hydrolysis of the molecule. nih.gov

The resulting mixture of amino acids was then derivatized with a chiral reagent, creating diastereomers that can be separated and identified using gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This enantioselective analysis allows for the unambiguous assignment of the L- or D-configuration for each chiral amino acid in the parent structure. aimspress.com

Identification and Characterization of Structural Analogs

This compound was discovered as part of a family of related compounds produced by a marine Streptomyces species. nih.gov The isolation of multiple analogs from a single source allows for the study of structure-activity relationships and provides insight into the biosynthetic flexibility of the producing organism.

This compound was co-isolated with its known analogs, geninthiocin (B130505) (also known as geninthiocin A) and Val-geninthiocin. nih.govresearchgate.net These three compounds share the same 35-membered macrocyclic core and tail moiety but differ at a single amino acid position within the macrocycle. nih.govnih.gov This variation highlights a common theme in natural product biosynthesis where minor changes in precursor incorporation lead to a suite of related structures.

Table 3: Structural Variation Among Geninthiocin Analogs

Compound Variable Residue Description
Geninthiocin (A) Threonine The originally identified compound in this subclass.
Val-geninthiocin Valine An analog where a valine residue replaces the threonine. researchgate.net

| This compound | Alanine (B10760859) | The subject compound, where an alanine residue replaces the threonine. nih.gov |

Further investigation into Streptomyces strains has led to the discovery of additional geninthiocin analogs, including B, C, and D, which exhibit modifications primarily in the "tail" region of the molecule rather than the macrocycle itself. nih.govnih.gov These variations are crucial as the tail portion of thiopeptides often plays a significant role in their biological activity.

The structures of these analogs were also determined by extensive NMR and MS analyses, with their core macrocycle being identical to that of geninthiocin A. nih.gov

Geninthiocin B: Features a hydroxylated valine residue, likely the result of oxidation by a P450 enzyme during its biosynthesis. nih.govresearchgate.net

Geninthiocin C: Possesses a -Dha-Ala-NH₂ tail, differing from the -Dha-Dha-NH₂ tail of geninthiocin A. The alanine in the tail was determined to be of the L-configuration. nih.gov

Geninthiocin D: Displays the most significant tail modification, featuring only a terminal -NH₂ group, having lost the dehydroamino acid residues entirely. nih.gov

Table 4: Comparison of Tail Moieties in the Geninthiocin Family

Compound Tail Moiety Structure
Geninthiocin (A) -Dha-Dha-NH₂
Geninthiocin C -Dha-L-Ala-NH₂ nih.gov

Dha = Dehydroalanine (B155165)

Structure-Activity Relationship (SAR) Studies Based on Analog Diversity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as this compound, relates to its biological function. By comparing the activity of structurally related compounds, researchers can identify key molecular features, or pharmacophores, that are essential for the desired biological effect. In the geninthiocin family, SAR studies have been pivotal in mapping the roles of different parts of the molecule, from the C-terminal tail to the specific amino acids within its structure.

The C-terminal tail of the geninthiocin molecule has been identified as a critical determinant of its antibacterial potency. Modifications in this region can lead to dramatic changes in activity, highlighting its importance in the compound's mechanism of action.

A clear illustration of this is the comparison between geninthiocin A, geninthiocin C, and geninthiocin D. These three compounds share an identical 35-membered macrocyclic core but differ exclusively in the composition of their C-terminal tails. nih.gov Geninthiocin A, which possesses a -Dha-Dha-NH₂ tail, exhibits potent activity against Gram-positive bacteria. In stark contrast, geninthiocin C, which has a -Dha-Ala-NH₂ tail, and geninthiocin D, which has its tail truncated to just an -NH₂ group, show no antibacterial activity. nih.gov This finding strongly suggests that the complete dipeptide tail (-Dha-Dha-NH₂) of geninthiocin A is essential for its potent antibacterial properties. nih.gov The substitution of one dehydroalanine (Dha) with an alanine (Ala) residue or the complete removal of the dipeptide structure abrogates its efficacy.

Table 1: Comparison of Geninthiocin Analogs with C-Terminal Tail Modifications

Compound C-Terminal Tail Structure Antibacterial Activity (Gram-positive)
Geninthiocin A -Dha-Dha-NH₂ Potent
Geninthiocin C -Dha-Ala-NH₂ Inactive

| Geninthiocin D | -NH₂ | Inactive |

Data sourced from a study on geninthiocins C and D from Streptomyces sp. CPCC 200267. nih.gov

Beyond the C-terminal tail, the specific amino acid composition and the presence of heteroaromatic systems are crucial to the bioactivity profile of the geninthiocin family. The parent compound, geninthiocin, and its analogs, such as this compound and Val-geninthiocin, serve as excellent examples. These analogs differ by the substitution of a single amino acid.

Bioassay-guided screening of a marine Streptomyces sp. (ICN19) led to the isolation of this compound, alongside the known analogs geninthiocin and Val-geninthiocin. nih.gov this compound demonstrated potent activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov It also exhibited significant cytotoxicity against A549 human lung carcinoma cells with an IC₅₀ value of 6 nM. nih.govresearchgate.net

The inclusion of unusual or non-proteinogenic amino acids is a common strategy in peptide-based drug discovery to enhance stability, bioavailability, and activity. nih.gov While the geninthiocins discussed here primarily feature variations of common amino acids, their SAR highlights the principle that subtle changes to amino acid side chains can fine-tune the biological profile of a complex peptide.

Table 2: Activity Profile of Geninthiocin Analogs

Compound Key Structural Feature Activity vs. Gram-positive Bacteria Activity vs. C. violaceum Activity vs. C. albicans Cytotoxicity (A549 cells IC₅₀)
This compound Alanine residue Potent nih.gov Moderate researchgate.net Weak-Moderate researchgate.net 6 nM nih.govresearchgate.net
Geninthiocin (Parent compound) Potent nih.gov Moderate researchgate.net Inactive researchgate.net Not specified

| Val-geninthiocin | Valine residue | Active nih.gov | Inactive researchgate.net | Weak-Moderate researchgate.net | Not specified |

Data sourced from studies on thiopeptide antibiotics from Streptomyces sp. ICN19. nih.govresearchgate.net

Molecular Mechanisms of Ala Geninthiocin S Biological Activities

Investigation of Primary Cellular Targets in Microorganisms

The antimicrobial action of Ala-geninthiocin stems from its ability to interfere with essential cellular processes in target microorganisms. Research has focused on identifying the specific molecules and pathways that the compound interacts with to exert its effects.

Thiopeptide antibiotics, the class to which this compound belongs, are generally known to function by inhibiting bacterial protein synthesis. sigmaaldrich.comoup.com This class of antibiotics, which includes well-known compounds like thiostrepton (B1681307) and nosiheptide, typically targets the bacterial ribosome. oup.comnih.gov The ribosome is the cellular machinery responsible for translating messenger RNA (mRNA) into proteins, a fundamental process for bacterial growth and survival. sigmaaldrich.comyoutube.com By binding to either the 30S or 50S subunit of the 70S bacterial ribosome, these antibiotics can interfere with various stages of protein synthesis, such as the formation of the initiation complex, the binding of aminoacyl-tRNA, or the translocation step of the elongation process. sigmaaldrich.comnih.gov This disruption of protein production ultimately leads to the cessation of growth and cell death in susceptible bacteria. oup.com

While ribosomal inhibition is a general mechanism for thiopeptides, specific investigations into this compound's analogue, geninthiocin (B130505), have identified other potential protein targets in methicillin-resistant Staphylococcus aureus (MRSA). amazonaws.comresearchgate.net In a computational study, five potential target proteins from MRSA were selected for analysis based on their potential interaction with geninthiocin. researchgate.net Among these, Homogentisate 1,2-dioxygenase and the TonB-dependent transporter protein emerged as significant targets. amazonaws.comresearchgate.net

Homogentisate 1,2-dioxygenase is an enzyme involved in the catabolism of tyrosine and phenylalanine. wikipedia.org The TonB-dependent transporter is involved in the uptake of essential nutrients. Molecular docking studies revealed that geninthiocin binds to these proteins with high affinity. researchgate.net Specifically, geninthiocin exhibited seven hydrogen bonding interactions with Homogentisate 1,2-dioxygenase (PDB ID: 3ZDS) and five with the TonB protein (PDB ID: 3QLB). researchgate.net These interactions suggest that this compound may disrupt not only protein synthesis but also other critical metabolic and transport pathways in bacteria.

The primary effect of this compound on macromolecular production pathways is the direct consequence of inhibiting protein synthesis. oup.com Proteins are essential macromolecules that function as enzymes, structural components, and signaling molecules. By halting their production, this compound effectively shuts down numerous cellular operations simultaneously. This includes the synthesis of enzymes required for the production of other macromolecules like DNA, RNA, and peptidoglycan. The disruption of these interconnected pathways culminates in the arrest of cell growth and division, ultimately leading to bacterial cell death. oup.com

Computational Approaches for Target Identification and Validation

Computational biology provides powerful tools for predicting and analyzing the interactions between drug candidates and their biological targets. nih.gov Molecular docking and dynamics simulations are key techniques used to understand the binding mechanisms of compounds like this compound at an atomic level. nih.govyoutube.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like this compound) when bound to a target protein. amazonaws.com This method calculates the binding affinity, or strength of the interaction, providing insight into the compound's inhibitory potential. amazonaws.com

In a study on geninthiocin, docking simulations were performed using Autodock against five potential protein targets from MRSA. amazonaws.comamazonaws.com The results, evaluated based on binding affinity scores (measured in kcal/mol) and hydrogen bond interactions, identified Homogentisate 1,2-dioxygenase as a particularly strong candidate for inhibition. amazonaws.comamazonaws.com Geninthiocin displayed a significant binding affinity of -12.1 kcal/mol with this enzyme. amazonaws.com Such simulations are crucial for rapidly screening potential targets and prioritizing them for further experimental validation. nih.gov

Interactive Table 1: Molecular Docking Results of Geninthiocin with Potential MRSA Target Proteins (Note: Data is based on studies of the closely related compound, geninthiocin)

PDB IDProtein NameBinding Affinity (kcal/mol)Number of H-Bonds
3ZDSHomogentisate 1,2-dioxygenase-12.17
3QLBTonB-dependent transporter-11.45
4YMXABC transporter substrate-binding protein-10.43
1DXLDNA gyrase subunit B--
4IENPenicillin-binding protein--
Data sourced from Lakshmi et al., 2021. researchgate.net

Interactive Table 2: Details of Hydrogen Bonding Interactions for Top-Scoring Protein Targets (Note: Data is based on studies of the closely related compound, geninthiocin)

Target ProteinInteracting Amino Acid Residues
Homogentisate 1,2-dioxygenase (3ZDS)GLU 165, LYS 184, GLY 182, SER 70, ARG 181, PRO 126
TonB-dependent transporter (3QLB)ASN 114, ARG 364, GLN 411
ABC transporter substrate-binding protein (4YMX)TYR 250, ASP 125, ASP
Data sourced from Lakshmi et al., 2021. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations are employed to validate the stability of the predicted ligand-protein complex. youtube.comosti.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the interaction and assessing the conformational stability of the complex. nih.gov

For geninthiocin, the docked complexes with the highest binding affinities, including Homogentisate 1,2-dioxygenase, were subjected to MD simulations using software like GROMACS. amazonaws.comamazonaws.com These simulations analyze how the protein and ligand move and interact in a simulated physiological environment. nih.gov The stability of the binding pose and the persistence of key interactions (like hydrogen bonds) throughout the simulation confirm the validity of the docking results. osti.gov This process validated that Homogentisate 1,2-dioxygenase is a probable drug target for geninthiocin, suggesting the compound could act as a potent inhibitor against it. amazonaws.comresearchgate.net

Modulation of Bacterial Gene Expression: TipA Promoter Inducing Activity

This compound belongs to the thiopeptide class of antibiotics, a group of molecules known for their potent activity against Gram-positive bacteria. researchgate.net A key molecular mechanism underlying the action of many thiopeptides is the modulation of bacterial gene expression, notably through the induction of the tipA promoter. nih.govjst.go.jp The tipA gene promoter system in Streptomyces is a well-established model for studying transcriptional activation in response to certain antibiotics. researchgate.net This system is induced by thiostrepton and other related thiopeptides. researchgate.net

Research into microbial metabolites with the ability to activate this specific promoter led to the discovery of geninthiocin, a close structural analog of this compound. researchgate.netnih.gov Geninthiocin was specifically isolated from Streptomyces sp. DD84 because it was identified as a substance that could induce the tipA promoter. nih.gov This induction is mediated by the TipA protein, which, upon binding the thiopeptide, activates transcription from the tipA promoter. researchgate.net This mechanism allows the bacteria to respond to the presence of the antibiotic. Further screening for compounds with tipA promoter-inducing activity also led to the isolation of other novel thiopeptides like promoinducin from Streptomyces sp. SF2741. researchgate.net

While direct studies detailing the specific binding affinity of this compound to the TipA protein are not extensively documented in the available literature, its structural similarity to geninthiocin strongly implies a shared mechanism of action. The discovery of this compound arose from bioassay-guided screening of marine Streptomyces sp. ICN19, which also produced the known analog geninthiocin. nih.gov The ability to induce the tipA promoter is a characteristic feature of this thiopeptide family, serving as a primary mode of their interaction with bacterial cellular machinery. nih.govdntb.gov.ua

Table 1: Thiopeptide Antibiotics and their TipA Promoter Inducing Activity

CompoundProducing OrganismActivity
GeninthiocinStreptomyces sp. DD84Induces the tipA promoter. nih.gov
PromoinducinStreptomyces sp. SF2741Induces the tipA promoter at 40 ng/ml. researchgate.net
This compoundStreptomyces sp. ICN19Implied tipA promoter inducing activity based on structural analogy to geninthiocin. researchgate.netnih.gov

Elucidation of Cytotoxicity Mechanisms at a Molecular Level in Research Models (Non-Clinical Focus)

In addition to its antibacterial properties, this compound has demonstrated significant cytotoxic activity in non-clinical research models. This suggests that its molecular targets may also be present in eukaryotic cells, leading to anti-proliferative effects.

Detailed research has shown that this compound is potently cytotoxic against the A549 human lung carcinoma cell line. researchgate.netnih.gov Bioassay-guided screening identified this activity, establishing a half-maximal inhibitory concentration (IC₅₀) value of 6 nM. nih.gov This level of potency is notable and points to a specific and high-affinity interaction with a crucial cellular component.

The precise molecular mechanism underpinning this compound's cytotoxicity is an area of ongoing investigation. However, insights can be drawn from the activities of related thiopeptide compounds. The natural product thiostrepton, for instance, has been shown to interact directly with the transcription factor FOXM1. researchgate.net FOXM1 is a key protein involved in cell cycle progression and is often overexpressed in cancerous cells, making it a target for cancer therapy. researchgate.net It is plausible that this compound could exert its cytotoxic effects by targeting similar transcription factors or other proteins critical for cell cycle control.

Furthermore, many potent cytotoxic agents induce programmed cell death, or apoptosis. Studies on other natural compounds, such as actinomycin, show apoptosis induction via the intrinsic pathway, which involves the permeabilization of the mitochondrial membrane and subsequent activation of caspases. mdpi.com While direct evidence linking this compound to specific apoptotic pathways is limited, its potent cytotoxic effect on A549 cells suggests that induction of apoptosis is a likely mechanism of cell death. researchgate.netnih.gov

Table 2: In Vitro Cytotoxicity of this compound

Cell LineCompoundIC₅₀ ValueReference
A549 Human Lung CarcinomaThis compound6 nM nih.gov

Advanced Research Methodologies for Thiopeptide Investigation

Proteomic Approaches for Target Protein Identification and Characterization

Identifying the molecular targets of an antibiotic is crucial for understanding its mechanism of action. While specific proteomic studies on Ala-geninthiocin are not extensively documented, research on its close analog, geninthiocin (B130505), provides a blueprint for such investigations. researchgate.net

A common strategy involves using proteomic techniques to pinpoint proteins that interact with the antibiotic. In a study focused on identifying the targets of geninthiocin in Staphylococcus aureus, researchers utilized a combination of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Nano Liquid Chromatography with tandem mass spectrometry (Nano LC-MS/MS). The cell lysate of S. aureus was treated with the antibiotic, and proteins that were stabilized against degradation by proteinase K were analyzed. researchgate.net This approach led to the identification of a prominent protein band on the SDS-PAGE gel corresponding to a molecular weight of approximately 50 kDa, suggesting it as a potential target. researchgate.net The protein from this band was then excised, digested (typically with trypsin), and the resulting peptides were characterized by Nano LC-MS/MS. researchgate.net The mass spectral data is then searched against protein databases, such as NCBIprot, to identify the protein. researchgate.net This methodology, often part of a broader chemical proteomics platform, is a powerful tool for identifying the direct molecular targets of bioactive compounds like this compound. researchgate.netnih.govsapient.bio

Table 1: Proteomic Techniques for Target Identification

Technique Description Application in Thiopeptide Research
SDS-PAGE Separates proteins based on their molecular weight. Used to visualize proteins from a cell lysate that are protected from protease degradation upon binding to an antibiotic, indicating a potential target. researchgate.net

| Nano LC-MS/MS | A highly sensitive method for identifying proteins from complex mixtures. Peptides from a digested protein are separated by liquid chromatography and their mass-to-charge ratio and fragmentation patterns are determined by mass spectrometry. | Characterizes the protein bands isolated from SDS-PAGE to definitively identify the potential molecular target of the thiopeptide. researchgate.netmdpi.com |

Metabolomic Profiling and Molecular Networking for Novel Analog Discovery and Production Optimization

Metabolomics, the comprehensive analysis of metabolites in a biological system, is a key strategy for discovering new analogs of this compound and for optimizing its production from the marine Streptomyces sp. ICN19. researchgate.netnih.gov By employing techniques like ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS/MS), researchers can create a detailed chemical fingerprint of the metabolites produced by the bacterium under various culture conditions. nih.govnih.gov

This metabolomic data can then be analyzed using molecular networking, a powerful bioinformatic approach that visualizes the relationships between molecules based on their fragmentation patterns in tandem mass spectrometry. nih.govgithub.io In a molecular network, structurally related molecules cluster together, which greatly facilitates the identification of novel analogs of a known compound like this compound. nih.govgithub.io For instance, a molecular network of the extract from Streptomyces sp. ICN19 could reveal nodes (representing unique molecules) that cluster with the known node of this compound but have different masses, indicating they are likely new, undiscovered analogs. researchgate.netnih.gov This approach has been successfully used to identify new natural products from other Streptomyces species. rsc.orgmdpi.com

Furthermore, by comparing the metabolomic profiles of the producing strain under different growth conditions (e.g., different media compositions, temperatures), researchers can identify factors that enhance the production of this compound and its analogs.

Genetic Engineering and Heterologous Expression Systems for Biosynthetic Pathway Elucidation and Engineering

Understanding and manipulating the biosynthetic pathway of this compound is essential for improving its yield and generating novel derivatives. This is primarily achieved through genetic engineering of the producing organism or by transferring the entire biosynthetic gene cluster (BGC) into a more genetically tractable host, a process known as heterologous expression. mdpi.comsemanticscholar.orgfrontiersin.org

Thiopeptides are ribosomally synthesized and post-translationally modified peptides (RiPPs), meaning their synthesis starts with a precursor peptide encoded by a structural gene. nih.gov This peptide then undergoes extensive modifications by a suite of enzymes encoded in the BGC. nih.gov Genetic engineering techniques can be used to inactivate or overexpress genes within the this compound BGC in Streptomyces sp. ICN19 to understand their specific roles in the biosynthetic pathway. mdpi.com

Heterologous expression is a particularly powerful strategy when the native producer is difficult to cultivate or genetically manipulate. github.iomdpi.comnih.gov The entire BGC for a thiopeptide can be cloned and introduced into a well-characterized host strain, such as Streptomyces coelicolor or Streptomyces lividans. frontiersin.org Successful expression in a heterologous host not only confirms the identity of the BGC but also provides a platform for biosynthetic engineering to create novel thiopeptide analogs. semanticscholar.org While specific heterologous expression of the this compound cluster has not been reported, the successful expression of other large thiopeptide BGCs, like that for berninamycin, demonstrates the feasibility of this approach. frontiersin.org

Bioinformatic Expansion and Genome Mining for New Thiopeptide Discovery

The proliferation of microbial genome sequencing data has revolutionized the discovery of new natural products. Bioinformatic tools and genome mining strategies are now at the forefront of identifying novel thiopeptide antibiotics, including potential new analogs of this compound. nih.govnih.gov

Specialized bioinformatics algorithms can scan microbial genomes for the presence of BGCs that have the characteristic genes for thiopeptide biosynthesis. mdpi.comnih.govfrontiersin.org For example, the RODEO (Rapid ORF Description and Evaluation Online) algorithm has been used to significantly expand the known diversity of the thiopeptide family by identifying numerous new, uncharacterized BGCs in public databases. nih.gov This type of analysis has successfully assigned a putative BGC to the known thiopeptide geninthiocin. nih.gov

Furthermore, genome mining of Streptomyces species can lead to the discovery of new thiopeptides. In one study, the genome of a lichen-associated Streptomyces sp. was sequenced and analyzed, leading to the identification of a BGC for a new geninthiocin analog, named geninthiocin B. nih.gov This highlights the power of a genome-led approach to uncover novel chemical diversity within this important class of antibiotics. researchgate.net

Bioassay-Guided Fractionation and Screening Methodologies

Bioassay-guided fractionation is the foundational methodology that led to the discovery of this compound. nih.gov This classical yet powerful approach involves systematically separating a crude biological extract into simpler fractions and testing the biological activity of each fraction. researchgate.netnih.govunila.ac.id

The process begins with the cultivation of the producing organism, Streptomyces sp. ICN19, and the preparation of a crude extract of its metabolites. researchgate.netnih.gov This extract is then subjected to a series of chromatographic separation steps (e.g., column chromatography, HPLC) to yield various fractions. nih.govmdpi.com Each fraction is tested for its ability to inhibit the growth of target microorganisms (the bioassay). unila.ac.idmdpi.com The most active fractions are then selected for further rounds of separation and testing, progressively isolating the pure, active compound. researchgate.netnih.gov In the case of this compound, screening of the extracts from Streptomyces sp. ICN19 against a panel of Gram-positive bacteria led to its isolation and characterization as a potent antibiotic. researchgate.netnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
Geninthiocin
Val-geninthiocin
Staurosporine
Berninamycin

Ecological and Biotechnological Contexts of Thiopeptide Producers

Marine Microorganisms as a Source for Novel Bioactive Compounds

The marine environment, with its vast and largely unexplored biodiversity, represents a significant reservoir of novel bioactive compounds. researchgate.netnih.gov Marine microorganisms, in particular, have adapted to unique and often extreme conditions, leading to the evolution of distinct metabolic pathways and the production of a wide array of secondary metabolites. isciii.esmdpi.comfrontiersin.org These compounds often possess unique chemical structures and potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comtmrjournals.com

Among the most prolific producers of these bioactive molecules are the actinomycetes, a group of Gram-positive bacteria. mdpi.com While traditionally sourced from terrestrial environments, marine actinomycetes, especially those of the genus Streptomyces, are increasingly recognized as a rich source of novel natural products. mdpi.comfrontiersin.org These marine strains often exhibit unique physiological and metabolic capabilities compared to their terrestrial counterparts, which can be attributed to the distinct environmental pressures of the marine ecosystem, such as high salinity, high pressure, and low nutrient availability. isciii.esdntb.gov.ua

Thiopeptides are a prominent class of antibiotics primarily produced by Streptomyces species. nih.gov Although historically isolated from soil bacteria, the exploration of marine environments has led to the discovery of new thiopeptide antibiotics. nih.gov A notable example is Ala-geninthiocin, a broad-spectrum thiopeptide antibiotic produced by the marine-derived Streptomyces sp. ICN19. researchgate.netnih.gov The isolation of this compound and its analogs, geninthiocin (B130505) and Val-geninthiocin, from a marine source underscores the potential of marine microorganisms as a valuable resource for discovering new and effective therapeutic agents. nih.gov Beyond Streptomyces, other marine bacteria, such as Nocardiopsis and Bacillus stratosphericus, have also been identified as producers of novel thiopeptides, further highlighting the chemical diversity within this class of compounds in marine ecosystems. mdpi.comnih.gov

The table below summarizes some bioactive compounds isolated from marine Streptomyces.

Compound NameProducing OrganismBioactivity
This compoundStreptomyces sp. ICN19Antibacterial, Cytotoxic researchgate.netnih.gov
Cyclo(L-Val-L-Pro)Streptomyces griseorubens f8Anticancer mdpi.com
Cyclo(L-Pro-L-Leu)Streptomyces griseorubens f8Anticancer mdpi.com
Cyclo(L-Pro-L-Tyr)Streptomyces griseorubens f8Antibacterial, Anticancer mdpi.com
Cyclo(L-Pro-L-Phe)Streptomyces griseorubens f8Antibacterial, Anticancer mdpi.com
DeoxyvasicinoneStreptomyces sp. CNQ-617Anti-melanogenic mdpi.com
Youssoufenes A2 & A3Streptomyces youssoufiensis OUC6819Not specified mdpi.com

Bioprospecting and Strain Improvement Strategies for Enhanced Production

The discovery of novel bioactive compounds like this compound is often the result of extensive bioprospecting efforts. nih.gov Bioprospecting involves the systematic search for new sources of chemical compounds, genes, and other valuable products from nature. medwinpublishers.com In the context of marine thiopeptides, this entails the collection of samples from diverse marine habitats, such as sediments and marine invertebrates, followed by the isolation and cultivation of microorganisms. nih.govnih.gov Screening these isolates for the production of antimicrobial compounds is a crucial step. Bioassay-guided fractionation, where extracts are tested for activity against target organisms, has been instrumental in the isolation of compounds like this compound. nih.gov

Once a promising producer strain is identified, a significant challenge is often the low yield of the desired compound. Therefore, strain improvement strategies are critical for enhancing production to levels suitable for further research and potential commercialization. These strategies can be broadly categorized into classical methods and modern genetic engineering techniques.

Classical approaches involve optimizing fermentation conditions and inducing mutations. The "one strain-many compounds" (OSMAC) approach, which involves systematically altering cultivation parameters such as media composition, temperature, and aeration, has proven effective in inducing the production of new or increasing the yield of existing secondary metabolites. nih.gov For instance, the application of the OSMAC strategy on Streptomyces sp. CPCC 200267 led to the isolation of new geninthiocin derivatives. nih.gov

Genetic engineering and genome mining offer more targeted approaches to strain improvement. nih.gov The advent of whole-genome sequencing has revealed that many microbial strains possess a far greater potential for producing secondary metabolites than is observed under standard laboratory conditions, with numerous "silent" or poorly expressed biosynthetic gene clusters (BGCs). frontiersin.org Genome mining involves the computational analysis of genomic data to identify these BGCs. frontiersin.org This approach has been successfully used to identify the BGC for geninthiocin B. frontiersin.org

Specific genetic manipulation techniques can then be employed to enhance production. These include:

Overexpression of regulatory genes: Activating or increasing the expression of positive regulatory genes within a BGC can significantly boost the production of the corresponding metabolite. nih.gov

Deletion of competing pathways: Knocking out genes involved in the biosynthesis of other, non-target secondary metabolites can redirect metabolic flux towards the desired compound.

Metabolic engineering of primary metabolism: Strategies such as the dynamic degradation of triacylglycerols (ddTAG) have been shown to increase the supply of precursors like acetyl-CoA for polyketide and other secondary metabolite biosynthesis, leading to dramatically increased yields. nih.govresearchgate.net

Heterologous expression: Transferring the entire BGC for a thiopeptide into a well-characterized, high-producing host strain can overcome limitations of the native producer. frontiersin.org

The table below outlines various strategies for enhancing the production of microbial secondary metabolites.

StrategyDescriptionExample Application
OSMAC (One Strain-Many Compounds) Systematically varying culture conditions to induce the production of diverse or higher quantities of metabolites.Isolation of new geninthiocins from Streptomyces sp. CPCC 200267. nih.gov
Genome Mining Computational analysis of genomic data to identify biosynthetic gene clusters for natural products.Identification of the geninthiocin B biosynthetic gene cluster. frontiersin.org
ddTAG (dynamic degradation of TAG) Engineering the degradation of intracellular triacylglycerols to increase the precursor supply for secondary metabolite synthesis.Increased production of actinorhodin (B73869) and other polyketides in Streptomyces. nih.govresearchgate.net
Co-cultivation Growing two or more microorganisms together to induce the production of novel or enhanced levels of bioactive compounds through inter-species interactions.Increased production of bioactive compounds by co-culturing Streptomyces rubrogresius with S. aureus. isciii.es

Role of Thiopeptides in Microbial Chemical Ecology and Inter-species Interactions

The production of secondary metabolites like thiopeptides is not a random occurrence but plays a crucial role in the producing organism's survival and interaction with its environment. oup.comresearchgate.net The study of these chemically mediated interactions is known as chemical ecology. In the densely populated microbial communities of marine sediments and on the surfaces of other marine organisms, competition for space and resources is intense. oup.com

Thiopeptides, with their potent antibacterial activity, are believed to function as chemical weapons, inhibiting the growth of competing bacteria. nih.govwikipedia.org This provides the producing organism, such as Streptomyces sp. ICN19, with a competitive advantage. The primary target of many thiopeptides is the bacterial ribosome, where they inhibit protein synthesis, a fundamental cellular process. nih.govnih.gov This mode of action is effective against a range of bacteria, particularly Gram-positive species.

Beyond direct antagonism, the production of bioactive compounds is often a key factor in establishing symbiotic relationships. oup.comresearchgate.net For example, actinomycetes are frequently found living in association with marine invertebrates like sponges and seaweeds. oup.comresearchgate.net In these relationships, the microbial symbionts can produce compounds that protect the host from pathogens or predators. nih.gov In return, the host provides a stable environment and a source of nutrients for the microorganism. researchgate.net

The production of these ecologically important molecules is often tightly regulated and can be triggered by specific environmental cues, including the presence of other microorganisms. oup.com This has led to the development of co-cultivation or mixed fermentation techniques as a tool for discovering new natural products. oup.com By growing different microbial strains together, the chemical signaling and competition between them can induce the expression of otherwise silent biosynthetic gene clusters, leading to the production of novel or enhanced quantities of bioactive compounds. isciii.es This approach mimics the natural microbial interactions and can be a powerful strategy for unlocking the full chemical potential of thiopeptide producers. The ecological roles of thiopeptides are multifaceted, ranging from direct chemical warfare to mediating complex symbiotic relationships, and are integral to the structure and function of marine microbial communities. tmrjournals.comresearchgate.net

Future Directions and Challenges in Ala Geninthiocin Research

Elucidation of Undiscovered Biosynthetic Steps and Novel Enzymes

A fundamental challenge in the study of complex natural products like Ala-geninthiocin is the complete characterization of their biosynthetic pathways. Thiopeptides are ribosome-synthesized and post-translationally modified peptides (RiPPs), originating from a precursor peptide encoded by a structural gene. nih.gov While the general framework for thiopeptide biosynthesis is known, the specific enzymes responsible for the unique structural features of this compound remain undiscovered.

Future research must focus on identifying and characterizing the biosynthetic gene cluster (BGC) for this compound in its producing organism, Streptomyces sp. ICN19. nih.gov This will involve genome mining and heterologous expression experiments. The elucidation of this pathway is expected to reveal novel enzymes with unique catalytic functions, particularly those responsible for the installation of the N-terminal L-alanine, a feature that distinguishes it from its analog, geninthiocin (B130505). nih.gov Understanding these enzymatic steps is crucial, as many enzymes in such pathways have been shown to be novel or highly unusual. nih.gov The characterization of these enzymes, potentially through the use of recombinant proteins, could provide powerful tools for biocatalysis and the chemoenzymatic synthesis of new derivatives. nih.gov

Table 1: Anticipated Steps in this compound Biosynthesis for Future Elucidation

Biosynthetic Step Putative Enzyme Class Research Objective
Precursor Peptide Synthesis Ribosome Identify the structural gene (genA) within the BGC.
Thiazole (B1198619)/Oxazole Formation Cyclodehydratase / Dehydrogenase Characterize the enzymes responsible for forming the core heterocyclic rings.
Macrocycle Formation Uncharacterized Identify the enzyme catalyzing the key macrocyclization event.
L-Alanine Installation Potentially novel transferase or tailoring enzyme Elucidate the mechanism that attaches the specific N-terminal alanine (B10760859).

Rational Design and De Novo Synthesis of this compound Derivatives for Mechanistic Studies

The structural complexity of this compound presents a significant barrier to total synthesis. However, rational design and semi-synthesis of derivatives are critical for probing its structure-activity relationships (SAR) and mechanism of action. Drawing from the history of de novo protein design, which has evolved from minimal, principle-based approaches to sophisticated computational methods, researchers can now more effectively design targeted modifications. researchgate.netbris.ac.uk

Future efforts should employ structure-based drug design, starting with the known high-resolution structure of this compound, to create a library of simplified, achiral analogs. nih.gov Computational tools, such as the Rosetta suite, can guide mutagenesis studies and predict the functional impact of specific modifications. bris.ac.uk Key targets for modification would include the N-terminal alanine, the dehydroalanine (B155165) residues, and the various thiazole rings, as subtle changes in these regions are known to dramatically affect activity in other thiopeptides. nih.gov For instance, codon randomization experiments on other thiopeptides have shown that substituting key residues can abolish antibacterial activity, highlighting the importance of precise structural features. nih.gov The synthesis of these derivatives will enable detailed mechanistic studies, helping to identify the exact pharmacophore responsible for its potent bioactivity.

Table 2: Strategies for Rational Design of this compound Derivatives

Design Strategy Target Region Primary Goal Example Modification
Structure-Activity Relationship (SAR) N-terminal Alanine Determine the importance of the N-terminus for activity. Replace L-Alanine with D-Alanine, Glycine, or Valine.
Mechanistic Probing Dehydroalanine Residues Investigate the role of electrophilic centers in target binding. Selective reduction or modification of the double bonds.
Improving Properties Macrocyclic Core Modulate solubility, stability, and cell penetration. Altering ring size or replacing specific heterocyclic rings.

Advanced Understanding of Molecular Resistance Mechanisms to this compound

As with any potent antibiotic, the emergence of bacterial resistance is a major concern. dovepress.com While no specific resistance mechanisms to this compound have been reported yet, it is crucial to proactively investigate potential pathways. Bacteria employ a range of resistance strategies, including target modification, enzymatic inactivation of the antibiotic, and increased efflux or reduced influx of the drug. dovepress.com

Advanced research methodologies are needed to predict and understand how bacteria could evade this compound. This includes:

Comparative Genomics: Sequencing the genomes of lab-generated resistant strains to identify mutations in potential target genes or resistance-conferring elements. the-scientist.com

Molecular Dynamics Simulations: Performing computational studies to model how mutations in the drug's molecular target—for example, a ribosomal protein or translation factor—could disrupt binding and confer resistance, a technique successfully used to understand resistance to other ribosome-targeting antibiotics. nih.gov

Functional Assays: Screening for enzymes capable of inactivating this compound or identifying efflux pumps that can expel it from the bacterial cell.

Understanding these mechanisms before they become widespread clinically is essential for developing strategies to overcome resistance and for designing next-generation analogs that can evade these defenses. nih.gov

Table 3: Potential Molecular Resistance Mechanisms to this compound

Mechanism Type Specific Example Method of Action
Target Modification Mutation in a ribosomal protein or elongation factor (e.g., EF-Tu). Prevents or weakens the binding of this compound to its cellular target.
Enzymatic Inactivation Hydrolysis of the macrocyclic ring. The antibiotic is structurally altered and rendered non-functional.
Reduced Influx Downregulation of porin expression (in Gram-negative bacteria). Limits the entry of the antibiotic into the cell.

Exploration of Novel Molecular Targets for this compound and its Analogs

The bioactivity profile of this compound, which includes potent activity against Gram-positive bacteria and significant cytotoxicity against human lung cancer cells (A549), suggests it may interact with multiple molecular targets. nih.gov While many thiopeptides are known to inhibit protein synthesis by binding to elongation factor Tu (EF-Tu) or the ribosome, some members of this class have unknown targets. nih.gov An initial computational study on its analog, geninthiocin, pointed to a potential target protein of 46-50 kDa in S. aureus. researchgate.net

A critical area of future research is the definitive identification of this compound's molecular target(s) in both bacterial and human cells. This exploration should not be limited to conventional antibiotic targets. turkjps.org The search for novel targets could involve:

Affinity Chromatography/Mass Spectrometry: Using immobilized this compound analogs to pull down binding partners from cell lysates.

Thermal Proteome Profiling: Identifying proteins that are stabilized by drug binding in live cells.

Computational Docking: Screening libraries of bacterial and human proteins for potential binding sites.

Discovering a novel molecular target, particularly one involved in a pathway not exploited by current drugs—such as fatty acid biosynthesis or cell division—would represent a major breakthrough in antibiotic research. turkjps.orgmdpi.com Furthermore, elucidating the target responsible for its cytotoxicity could provide a new lead for anticancer drug development.

Development of Research Tools and Probes Based on this compound's Unique Mechanisms

Once the SAR of this compound is better understood, rationally designed derivatives can be synthesized to serve as powerful research tools. By attaching reporter molecules like fluorescent dyes or affinity tags (e.g., biotin) to positions on the molecule that are not critical for its biological activity, this compound can be converted into a chemical probe.

These probes would be invaluable for:

Visualizing Cellular Localization: Using fluorescence microscopy to see where the drug accumulates within bacterial or cancer cells, providing clues about its target and mechanism.

Target Identification and Validation: Employing affinity-tagged probes to isolate and identify binding proteins from complex cellular mixtures, confirming the results from other target ID methods.

Mechanism of Action Studies: Tracking the downstream consequences of target engagement in real-time.

The development of such tools is synergistic with all other areas of research, as probes are essential for validating biosynthetic discoveries, confirming resistance mechanisms, and definitively identifying molecular targets.

Q & A

[Basic] What analytical methods are most effective for elucidating the structural features of Ala-geninthiocin?

This compound’s structural characterization relies on a combination of 1D/2D NMR spectroscopy , ESI-HRMS , and GC-MS . NMR data (e.g., HMBC and ROESY correlations) resolve its cyclic peptide backbone, pyridine substituents, and stereochemistry, while ESI-HRMS confirms the molecular formula (C₅₀H₅₂N₁₅O₁₅S) . Absolute stereochemistry of amino acid residues (e.g., L-Ala, L-Thr) is determined via chiral GC-MS analysis after hydrolysis . For novel thiopeptides, comparative NMR studies with known analogs (e.g., Val-geninthiocin) are critical to identify conserved structural motifs .

[Basic] How is this compound biosynthesized, and what experimental approaches can validate its origin?

This compound is produced by the marine actinobacterium Streptomyces sp. ICN19. To confirm biosynthesis, researchers should:

  • Culture the strain under optimized conditions (e.g., ISP2 media, 28°C).
  • Use bioactivity-guided fractionation (e.g., HPLC with UV detection) to isolate the compound from crude extracts .
  • Perform genome mining to identify thiopeptide biosynthetic gene clusters (e.g., radical SAM enzymes for post-translational modifications) .
  • Compare isotopic labeling patterns (e.g., ¹³C-acetate) with predicted biosynthetic pathways .

[Basic] What in vitro assays are used to evaluate this compound’s antimicrobial activity?

Standard assays include:

  • Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) using broth microdilution .
  • Zone-of-inhibition assays on agar plates for rapid screening .
  • Time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
  • Cytotoxicity assays (e.g., MTT) on human cell lines (e.g., A549 lung cancer cells) to gauge selectivity .

[Advanced] What mechanistic studies could elucidate this compound’s ribosomal targeting and resistance pathways?

Hypothesize that this compound inhibits bacterial translation by binding the 50S ribosomal subunit (common among thiopeptides). Methodological approaches:

  • Ribosomal binding assays using fluorescence polarization or cryo-EM to map interaction sites .
  • Transcriptomic analysis of treated bacteria to identify upregulated efflux pumps or resistance genes (e.g., tlrB in thiopeptide-resistant strains) .
  • Directed evolution to generate resistant mutants and identify mutations via whole-genome sequencing .

[Advanced] How can researchers investigate the molecular basis of this compound’s cytotoxicity in cancer cells?

  • Perform proteomic profiling (e.g., SILAC) to identify target proteins (e.g., kinases disrupted by staurosporine-like activity) .
  • Use RNA interference to silence candidate pathways (e.g., apoptosis regulators) and assess changes in IC₅₀ values .
  • Structural analogs (e.g., Deala-10 chain modifications) can be synthesized to correlate chemical features with cytotoxicity .

[Advanced] What experimental designs are optimal for assessing this compound’s pharmacokinetics in vivo?

  • Murine models : Administer via IV/IP routes and measure plasma/tissue concentrations using LC-MS/MS. Key parameters: half-life, bioavailability, and clearance .
  • Toxicokinetics : Monitor organ toxicity (e.g., liver enzymes) and correlate with exposure levels .
  • Metabolite identification : Use HRMS/MS to detect degradation products in urine/feces .

[Advanced] How can structural-activity relationship (SAR) studies improve this compound’s efficacy?

  • Analog synthesis : Modify the Pyridine-2,3,6-trisubstituted ring or Deala-10 side chain via semi-synthesis .
  • In silico docking : Predict binding affinity to ribosomal proteins (e.g., L11) using molecular dynamics simulations .
  • Comparative bioactivity : Test analogs against clinical isolates with known resistance mechanisms (e.g., methicillin-resistant S. aureus) .

[Advanced] What strategies address contradictions in this compound’s bioactivity data across studies?

  • Standardize assays : Use CLSI guidelines for MIC testing to minimize variability .
  • Control confounding factors : Validate compound purity (>95% by HPLC) and exclude contaminated cultures .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., higher activity in anaerobic conditions) .

[Advanced] How can omics technologies clarify this compound’s mode of action?

  • Metabolomics : Track changes in bacterial metabolite pools (e.g., ATP depletion) post-treatment .
  • CRISPR-Cas9 screens : Identify host factors critical for cytotoxicity in eukaryotic cells .
  • Single-cell RNA-seq : Resolve heterogeneous responses in bacterial populations .

[Advanced] What collaborative frameworks are needed to advance this compound to preclinical trials?

  • Interdisciplinary teams : Combine microbiologists (resistance profiling), chemists (analog design), and pharmacologists (PK/PD modeling) .
  • Data sharing : Publish raw NMR, bioactivity, and genomic data in repositories (e.g., GenBank) for reproducibility .
  • Ethical review : Address biosafety concerns (e.g., environmental impact of antibiotic use) via institutional committees .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.